molecular formula C21H36N7O9P B12746636 2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate;phosphoric acid CAS No. 1154710-56-1

2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate;phosphoric acid

Cat. No.: B12746636
CAS No.: 1154710-56-1
M. Wt: 561.5 g/mol
InChI Key: ZXCYBFDFAWFXDV-UNTBIKODSA-N
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Description

2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate;phosphoric acid is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, an amino acid derivative, and a carbamate group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate;phosphoric acid involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions.

    Amino Acid Derivative Preparation: The amino acid derivative is prepared by protecting the amino group and then coupling it with the appropriate carboxylic acid derivative.

    Carbamate Formation: The carbamate group is introduced by reacting the amino acid derivative with a suitable isocyanate.

    Final Coupling: The final step involves coupling the tetrazole ring with the amino acid derivative and the carbamate group under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.

    Reduction: Reduction reactions can occur at the tetrazole ring and the carbamate group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate and amino acid moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and carbamate group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate
  • 2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate;hydrochloride

Uniqueness

The unique combination of the tetrazole ring, amino acid derivative, and carbamate group distinguishes this compound from others. Its specific chemical structure allows for unique interactions with molecular targets, making it a valuable compound for various scientific applications.

Properties

CAS No.

1154710-56-1

Molecular Formula

C21H36N7O9P

Molecular Weight

561.5 g/mol

IUPAC Name

2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate;phosphoric acid

InChI

InChI=1S/C21H33N7O5.H3O4P/c1-21(2,22)19(30)24-17(15-32-14-16-8-4-3-5-9-16)18-25-26-27-28(18)11-13-33-20(31)23-10-6-7-12-29;1-5(2,3)4/h3-5,8-9,17,29H,6-7,10-15,22H2,1-2H3,(H,23,31)(H,24,30);(H3,1,2,3,4)/t17-;/m1./s1

InChI Key

ZXCYBFDFAWFXDV-UNTBIKODSA-N

Isomeric SMILES

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C2=NN=NN2CCOC(=O)NCCCCO)N.OP(=O)(O)O

Canonical SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C2=NN=NN2CCOC(=O)NCCCCO)N.OP(=O)(O)O

Origin of Product

United States

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